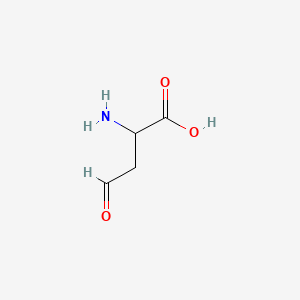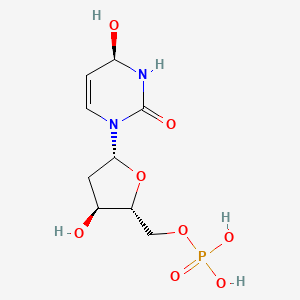![molecular formula C6H15O13P3 B10776721 [[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid is a complex organic molecule characterized by multiple hydroxyl and phosphonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid typically involves multi-step organic synthesis techniques. One common approach starts with the protection of hydroxyl groups followed by the introduction of phosphonic acid groups through phosphorylation reactions. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxolane ring are protected using silyl or acetal protecting groups to prevent unwanted reactions.
Phosphorylation: The protected intermediate is then subjected to phosphorylation using reagents such as phosphorus oxychloride or phosphoric acid derivatives under controlled conditions.
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully monitored to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of [[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple hydroxyl and phosphonic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid: can be compared with other similar compounds, such as:
Phosphonoacetic Acid: Similar in having phosphonic acid groups but lacks the complex oxolane structure.
Phosphonomethylmalonic Acid: Contains phosphonic acid groups and a similar backbone but differs in the arrangement of functional groups.
Phosphonoglycine: A simpler structure with phosphonic acid and amino groups, used in different biochemical applications.
These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C6H15O13P3 |
|---|---|
Molekulargewicht |
388.10 g/mol |
IUPAC-Name |
[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C6H15O13P3/c7-4-3(1-17-22(14,15)16)18-6(5(4)8)19-21(12,13)2-20(9,10)11/h3-8H,1-2H2,(H,12,13)(H2,9,10,11)(H2,14,15,16)/t3-,4-,5+,6-/m0/s1 |
InChI-Schlüssel |
JFMKBQDEISBIPL-AZGQCCRYSA-N |
Isomerische SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776655.png)
![n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)


![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)

![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)

![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
